REACTION_CXSMILES
|
C(OC(=O)[C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)C.CC[O:15][CH2:16][CH3:17].[CH3:18][Mg]Br>O>[CH3:18][C:16]([OH:15])([CH3:17])[C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)I)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
ethereal solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in an ice bath
|
Type
|
WAIT
|
Details
|
Over a 5-minute period, 26.5 ml
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with six 20 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=C(C=C1)I)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |